

# The Rise and Stall of Apricitabine (AVX754): A Technical History

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide on the Discovery, Development, and Eventual Discontinuation of a Promising Anti-HIV Agent

#### Introduction

**Apricitabine** (ATC), also known as AVX754 and SPD754, is an experimental nucleoside reverse transcriptase inhibitor (NRTI) that showed significant promise in the treatment of HIV infection, particularly against drug-resistant strains.[1] As a cytidine analogue, it is structurally related to lamivudine and emtricitabine.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, preclinical and clinical development of **Apricitabine**, tailored for researchers, scientists, and drug development professionals.

## **Discovery and Synthesis**

The initial synthesis of **Apricitabine** was carried out by Belleau and Nguyen-Ba.[2] A more efficient, three-step synthesis process was later developed starting from 2-(R)-benzoyloxymethyl-1,3-oxathiolane.[2] This newer method yields the desired cis-(2R,4R) isomer with over 99% diastereomeric excess through preferential crystallization, a significant improvement as it circumvents the need for chromatography.[2]

The key steps in this optimized synthesis involve:

Preparation of 2-(R)-benzoyloxymethyl-1,3-oxathiolane-S-oxide from 2-(R)-benzoyloxymethyl-1,3-oxathiolane.



- Coupling of N-benzoylcytosine with the oxathiolane-S-oxide intermediate.[2]
- This process avoids the use of p-toluene sulphonic acid and a salt formation step, making it more direct than previous methods.[2]

#### **Mechanism of Action**

**Apricitabine** is a prodrug that, once inside a host cell, undergoes phosphorylation to its active triphosphate form (ATC-TP).[3] This process is initiated by the cellular enzyme deoxycytidine kinase.[4] The active ATC-TP then competes with the natural deoxycytidine triphosphate for incorporation into the growing viral DNA chain by the HIV reverse transcriptase.[3][5] Upon incorporation, ATC-TP acts as a chain terminator, preventing the completion of viral DNA synthesis and thus inhibiting HIV replication.[3]



Click to download full resolution via product page

Caption: Mechanism of action of Apricitabine.

# Preclinical Development In Vitro Antiviral Activity

**Apricitabine** demonstrated potent antiviral activity against both wild-type and NRTI-resistant strains of HIV-1.[6][7] Its efficacy against strains with the M184V mutation, which confers high-level resistance to lamivudine and emtricitabine, was a particularly promising feature.[6][8]



| Parameter | Cell Line    | HIV-1 Strain                       | Value         | Reference |
|-----------|--------------|------------------------------------|---------------|-----------|
| EC50      | T-cell lines | Wild-type                          | 1.0 - 10.0 μΜ | [4]       |
| EC50      | PBMCs        | Wild-type                          | 0.1 - 3.0 μΜ  | [4]       |
| EC50      | PBMCs        | Wild-type                          | 1.45 μΜ       | [9]       |
| EC50      | PBMCs        | Lamivudine<br>(3TC) resistant      | 2.2 μΜ        | [9]       |
| EC50      | PBMCs        | 3TC and Zidovudine (AZT) resistant | 2.4 μΜ        | [9]       |
| Ki        | -            | HIV-1 Reverse<br>Transcriptase     | 0.08 μΜ       | [10]      |
| Ki        | -            | DNA polymerase<br>α                | 300 μΜ        | [10]      |
| Ki        | -            | DNA polymerase<br>β                | 12 μΜ         | [10]      |
| Ki        | -            | DNA polymerase<br>γ                | 112.25 μΜ     | [10]      |

EC50: 50% effective concentration; Ki: Inhibition constant; PBMCs: Peripheral blood mononuclear cells.

#### **Resistance Profile**

In vitro studies indicated that resistance to **Apricitabine** develops slowly.[6] It maintained significant activity against HIV-1 strains with various resistance mutations, including:

- M184V: A key mutation causing resistance to lamivudine and emtricitabine.[6][8]
- Thymidine Analogue Mutations (TAMs): **Apricitabine** showed less than a twofold reduction in susceptibility in the presence of up to five TAMs.[11]



• K65R: While some newer trials suggested **Apricitabine** could induce the K65R mutation, it generally showed a low propensity for selecting new resistance mutations.[1]

### **Mitochondrial Toxicity Studies**

A significant concern with some NRTIs is mitochondrial toxicity, often due to the inhibition of the human mitochondrial DNA polymerase-y.[12] In vitro studies using HepG2 human hepatoblastoma cells were conducted to assess this risk.

Experimental Protocol: Mitochondrial DNA Quantification in HepG2 Cells

- Cell Culture: Human HepG2 hepatoblastoma cells were cultured for up to 16 days.
- Drug Exposure: The cells were exposed to various concentrations (0.3-300 μM) of Apricitabine and other NRTIs.
- DNA Extraction: Total DNA was extracted from the cultured cells.
- Quantification: A duplex nucleic acid sequence-based amplification technique was used to measure the ratio of mitochondrial DNA copies to genomic DNA copies.[12]

The results showed that, similar to tenofovir, **Apricitabine** had no significant effect on mitochondrial DNA content, suggesting a favorable mitochondrial toxicity profile.[12] In contrast, other NRTIs like alovudine, zalcitabine, didanosine, and stavudine markedly reduced mitochondrial DNA levels.[12]

## **Clinical Development**

**Apricitabine** progressed through to Phase IIb clinical trials and was granted fast-track status by the U.S. Food and Drug Administration (FDA).[1][3]

#### **Pharmacokinetics**

Pharmacokinetic studies were conducted in both healthy volunteers and HIV-infected patients.



| Parameter                               | Population            | Dose                    | Value                             | Reference |
|-----------------------------------------|-----------------------|-------------------------|-----------------------------------|-----------|
| Bioavailability                         | -                     | Oral                    | 65-80%                            | [11]      |
| Tmax                                    | Healthy<br>Volunteers | 400-1600 mg<br>(single) | ~1.5 - 2 hours                    | [13]      |
| T1/2 (plasma)                           | Healthy<br>Volunteers | 400-1600 mg<br>(single) | ~3 hours                          | [13]      |
| T1/2 (intracellular triphosphate)       | -                     | -                       | 6-7 hours                         | [11]      |
| Excretion                               | Healthy<br>Volunteers | 400-1600 mg<br>(single) | 65-80%<br>unchanged in<br>urine   | [13]      |
| Cmax<br>(intracellular<br>triphosphate) | HIV-infected patients | 800 mg twice<br>daily   | 5.55 ± 1.94<br>pmol/million cells | [14]      |

Tmax: Time to maximum plasma concentration; T1/2: Elimination half-life; Cmax: Maximum plasma concentration.

The pharmacokinetic profile of **Apricitabine** was found to be largely linear, with renal excretion being the primary route of elimination, suggesting a low potential for interactions with drugs metabolized by the liver.[13][14]

## **Clinical Efficacy**

Clinical trials demonstrated **Apricitabine**'s potent antiviral activity in both treatment-naïve and treatment-experienced patients.

Phase II Monotherapy Trial (Antiretroviral-Naïve Patients)

- Design: A 10-day, randomized, double-blind, placebo-controlled study.[15]
- Results: At a dose of 1200 mg/day, Apricitabine monotherapy resulted in a mean viral load reduction of 1.65 log10 HIV-1 RNA copies/mL.[11][15]



| Dose (per day) | Mean Viral Load Reduction<br>(log10) at Day 10 | Reference |
|----------------|------------------------------------------------|-----------|
| 400 mg         | -1.18                                          | [15]      |
| 800 mg         | -1.28 (at day 7)                               | [15]      |
| 1200 mg        | -1.65                                          | [15]      |
| 1600 mg        | -1.58                                          | [15]      |

Phase IIb Trial (Treatment-Experienced Patients with M184V)

- Design: A 21-day, randomized, double-blind study in patients failing therapy that included lamivudine.[16]
- Results: Patients receiving 800 mg of Apricitabine twice daily experienced a mean viral load reduction of -0.90 log10 copies/mL, compared to a -0.03 log10 change in the lamivudine group.[16]

## **Safety and Tolerability**

**Apricitabine** was generally well-tolerated in clinical studies.[3][15] The most commonly reported adverse events included headache, nasal congestion, and muscle pain.[1] Unlike some other NRTIs, it was not associated with significant liver or kidney toxicity, bone marrow suppression, or abnormal lipase levels.[1]

#### **Drug Interactions**

- Tipranavir/Ritonavir: Co-administration with this protease inhibitor combination resulted in a
  moderate, but not clinically significant, increase in **Apricitabine** exposure. No dose
  adjustment was deemed necessary.[17]
- Lamivudine (3TC) and Emtricitabine (FTC): Due to a shared intracellular phosphorylation
  pathway via deoxycytidine kinase, co-administration with 3TC or FTC led to a concentrationdependent decrease in the phosphorylation of Apricitabine.[4] This antagonistic interaction
  meant that Apricitabine could not be used clinically with these agents.[4][11]



## **Development History and Discontinuation**

The development of **Apricitabine** involved several pharmaceutical companies over its lifespan.



Click to download full resolution via product page

Caption: Development and corporate history of **Apricitabine**.



Apricitabine was first developed by BioChem Pharma (as BCH10618).[1] Shire Pharmaceuticals later acquired BioChem Pharma and continued development under the codename SPD754.[1] Subsequently, Shire licensed the drug to the Australian company Avexa Pharmaceuticals, where it was known as AVX754.[1] Despite promising Phase IIb results, Avexa announced in May 2010 that it was halting the development program for Apricitabine after failing to secure a partner to fund the more extensive and costly Phase III trials.[18]

#### Conclusion

Apricitabine represented a significant advancement in the field of NRTI development, offering a potent new option against HIV, including strains resistant to commonly used therapies. Its favorable resistance profile, good tolerability, and low risk of mitochondrial toxicity made it a promising candidate. However, the substantial financial investment required for Phase III clinical trials proved to be an insurmountable hurdle, leading to the discontinuation of its development. The story of Apricitabine serves as a case study in the complexities and challenges of pharmaceutical development, where promising science must align with economic realities to bring new therapies to patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Apricitabine Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Apricitabine: a nucleoside reverse transcriptase inhibitor for HIV infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Interactions between Apricitabine and Other Deoxycytidine Analogues PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Resistance profile of the new nucleoside reverse transcriptase inhibitor apricitabine -PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 7. Apricitabine--a novel nucleoside reverse transcriptase inhibitor for the treatment of HIV infection that is refractory to existing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Apricitabine | DNA/RNA Synthesis | HIV Protease | TargetMol [targetmol.com]
- 11. Apricitabine: a novel deoxycytidine analogue nucleoside reverse transcriptase inhibitor for the treatment of nucleoside-resistant HIV infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of apricitabine and other nucleoside reverse transcriptase inhibitors on replication of mitochondrial DNA in HepG2 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of single oral doses of apricitabine, a novel deoxycytidine analogue reverse transcriptase inhibitor, in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multiple-dose pharmacokinetics of apricitabine, a novel nucleoside reverse transcriptase inhibitor, in patients with HIV-1 infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and tolerability of 10-day monotherapy with apricitabine in antiretroviral-naive, HIV-infected patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiviral activity of apricitabine in treatment-experienced HIV-1-infected patients with M184V who are failing combination therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of the pharmacokinetics of apricitabine in the presence and absence of ritonavir-boosted tipranavir: a phase I, open-label, controlled, single-centre study PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of apricitabine halted without finding backer for Phase 3 | HIV i-Base [i-base.info]
- To cite this document: BenchChem. [The Rise and Stall of Apricitabine (AVX754): A Technical History]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214696#discovery-and-development-history-of-apricitabine-avx754]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com